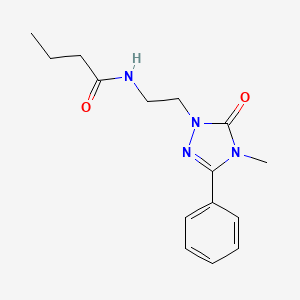

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Description

Properties

IUPAC Name |

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-7-13(20)16-10-11-19-15(21)18(2)14(17-19)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGUIIGNWKCTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the butyramide moiety.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of heterocyclic compounds.

Biology: The biological applications of N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide include its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory activities.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide exerts its effects involves its interaction with specific molecular targets. The triazole ring and phenyl group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Biological Activity

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.4 g/mol |

| CAS Number | 1203032-00-1 |

Antimicrobial Activity

Research indicates that triazole derivatives can possess significant antimicrobial properties. For example, studies have shown that compounds with similar structural features inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Triazole derivatives are also explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting key survival signals. For instance, a related compound demonstrated the ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation reactions between 4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazole derivatives and butyramide precursors under acidic conditions. Key intermediates (e.g., hydrazinecarbothioamides) can be isolated and characterized via -NMR and IR spectroscopy to confirm functional groups like amide bonds and triazole rings. Reaction progress is monitored using TLC with ethyl acetate/hexane solvent systems (similar to methods in ) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks).

- X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves bond lengths/angles, particularly for the triazole and butyramide moieties .

Q. How can researchers conduct preliminary biological activity screening for this compound?

- Methodological Answer : Use in vitro assays such as:

- Enzyme Inhibition : Test against kinases or proteases linked to the triazole scaffold’s known targets (e.g., COX-2).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

- Molecular Docking : AutoDock Vina predicts binding affinities to receptors like estrogen-alpha (analogous to methods in ) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. computational models) be resolved?

- Methodological Answer : Refine X-ray data using SHELXL ( ) with restraints for flexible ethyl or phenyl groups. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify outliers. Use ORTEP-3 ( ) to visualize thermal ellipsoids and assess disorder.

Q. What methodological approaches determine the acidity (pKa) of the triazole ring in non-aqueous solvents?

- Methodological Answer : Perform potentiometric titrations in solvents like isopropyl alcohol or DMF using 0.05 M tetrabutylammonium hydroxide (TBAH). Plot mV vs. TBAH volume to calculate half-neutralization potentials (HNPs). For example, derivatives in showed pKa values ranging from 8.2–10.5 in DMF, influenced by substituent electronic effects.

Q. How do solvent polarity and tautomeric forms impact the compound’s reactivity in nucleophilic reactions?

- Methodological Answer :

- Tautomer Analysis : Use -NMR in DMSO-d6 vs. CDCl3 to detect shifts in NH protons (δ 10–12 ppm) indicative of keto-enol tautomerism.

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) in polar aprotic (DMF) vs. non-polar (toluene) solvents. LC-MS tracks intermediate formation.

Q. What strategies reconcile computational predictions of reactivity with experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.